
2-Amino-7-bromoquinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-7-bromoquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of both amino and bromo substituents on the quinoline ring enhances its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-bromoquinoline-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-aminoquinoline followed by formylation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
2-Amino-7-bromoquinoline-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: Conversion to quinoline-3-carboxylic acid derivatives.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions at the bromo position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acids.
Reduction: Quinoline-3-methanol or 2-amino-7-bromoquinoline.
Substitution: 2-Amino-7-substituted quinoline-3-carbaldehyde derivatives.
科学的研究の応用
2-Amino-7-bromoquinoline-3-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and organic semiconductors.
作用機序
The mechanism of action of 2-Amino-7-bromoquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. The amino and bromo substituents facilitate binding to specific enzymes or receptors, leading to modulation of biological activities. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes.
類似化合物との比較
Similar Compounds
2-Aminoquinoline-3-carbaldehyde: Lacks the bromo substituent, resulting in different reactivity and biological activity.
7-Bromoquinoline-3-carbaldehyde: Lacks the amino group, affecting its chemical properties and applications.
2-Chloroquinoline-3-carbaldehyde: Similar structure but with a chloro substituent instead of bromo, leading to variations in reactivity and biological effects.
Uniqueness
2-Amino-7-bromoquinoline-3-carbaldehyde is unique due to the presence of both amino and bromo groups, which enhance its versatility in chemical reactions and potential applications in various fields. The combination of these substituents allows for targeted modifications and the development of novel compounds with improved properties.
特性
分子式 |
C10H7BrN2O |
|---|---|
分子量 |
251.08 g/mol |
IUPAC名 |
2-amino-7-bromoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H7BrN2O/c11-8-2-1-6-3-7(5-14)10(12)13-9(6)4-8/h1-5H,(H2,12,13) |
InChIキー |
ILVQQCYBIJHMAL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=NC(=C(C=C21)C=O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


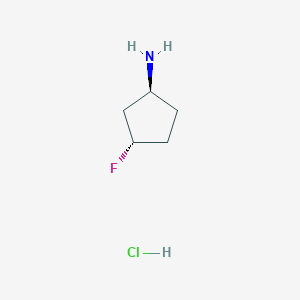
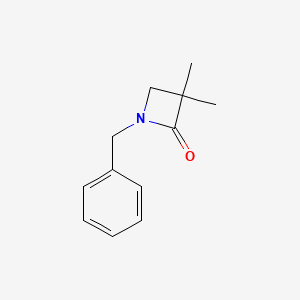
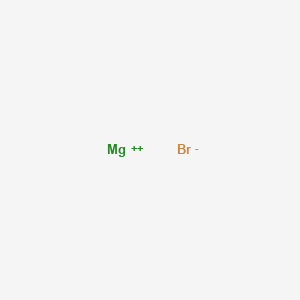

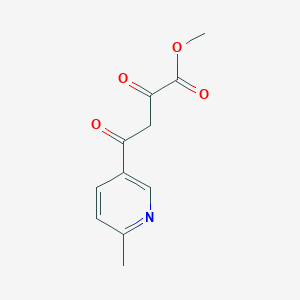
![5-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13915309.png)
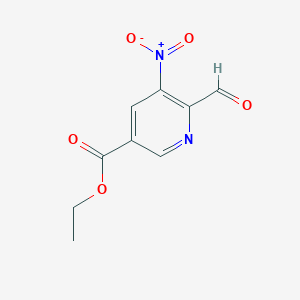
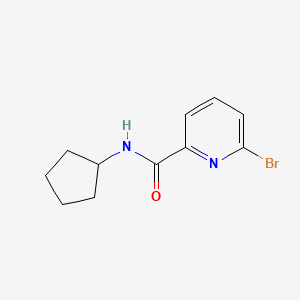
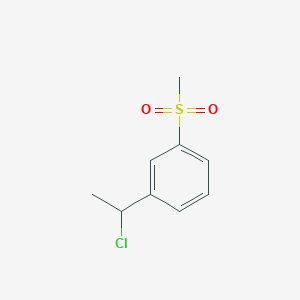
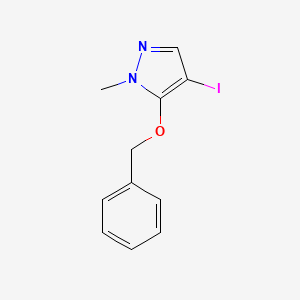
![2-Bromo-8-chloroimidazo[1,2-b]pyridazine](/img/structure/B13915328.png)

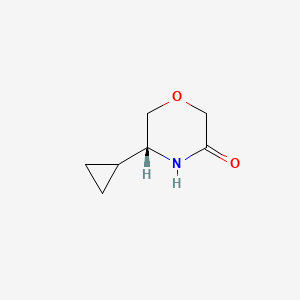
![2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethanamine](/img/structure/B13915355.png)
